chemical structure of Loxapine N-oxide
chemical structure of Loxapine N-oxide
An In-Depth Technical Guide to the Chemical Structure and Characterization of Loxapine N-oxide
Introduction
Loxapine is a well-established dibenzoxazepine tricyclic antipsychotic agent utilized in the treatment of psychotic disorders for several decades.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] However, the pharmacological profile of loxapine is not solely defined by the parent compound. Upon administration, loxapine undergoes extensive hepatic metabolism, giving rise to several derivatives, including amoxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, and Loxapine N-oxide.[2][4][5]
Among these, Loxapine N-oxide stands out as a significant active metabolite, demonstrating antipsychotic effects in its own right.[6] Understanding the precise chemical structure, properties, and analytical methodologies for Loxapine N-oxide is therefore critical for drug development professionals and researchers investigating the complete pharmacokinetic and pharmacodynamic landscape of loxapine therapy. This guide provides a detailed technical overview of Loxapine N-oxide, from its fundamental molecular identity to the sophisticated analytical workflows required for its synthesis, characterization, and quantification.
Part 1: Molecular Identity and Physicochemical Properties
The foundational step in characterizing any pharmaceutically relevant molecule is establishing its unambiguous chemical identity. Loxapine N-oxide is derived from its parent, loxapine, through the oxidation of the tertiary nitrogen atom within the methylpiperazine moiety. This single chemical modification significantly alters the molecule's electronic properties and, consequently, its physicochemical behavior.
The core structure consists of a tricyclic dibenz[b,f][1][6]oxazepine system, which is linked to a 4-methylpiperazine-1-oxide ring at the 11-position. The N-oxide functional group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a permanent dipole that increases the molecule's polarity and potential for hydrogen bonding compared to loxapine.
Caption: 2D Chemical Structure of Loxapine N-oxide.
Table 1: Physicochemical Identifiers for Loxapine N-oxide
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-(2-Chlorodibenzo[b,f][1][6]oxazepin-11-yl)-1-methylpiperazine 1-oxide | [7][8] |
| CAS Number | 25967-34-4 | [6][9][10] |
| Molecular Formula | C₁₈H₁₈ClN₃O₂ | [9][10][11] |
| Molecular Weight | 343.81 g/mol | [10][11][12] |
| SMILES | C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=C(C=C24)Cl)[O-] | [7] |
| Synonyms | Cloxazepine N-oxide, 2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)dibenz[b,f][1][6]oxazepine |[8][9][12] |
Part 2: Metabolic Formation
Loxapine N-oxide is a product of Phase I metabolism. The conversion from loxapine is primarily catalyzed by flavin-containing monooxygenases (FMOs), which are distinct from the cytochrome P450 (CYP) enzyme system that handles other metabolic transformations of loxapine like hydroxylation and N-demethylation.[4] This specific metabolic route underscores the importance of considering multiple enzyme systems in drug metabolism studies.
Caption: Simplified metabolic pathways of Loxapine.
Part 3: Synthesis and Structural Elucidation Workflow
The generation of a pure analytical standard is a prerequisite for any quantitative study. While Loxapine N-oxide is commercially available as a reference standard, understanding its synthesis and the rigorous process of structural verification provides critical insight.[9]
Conceptual Rationale for Synthesis
The most direct and logical synthetic route to Loxapine N-oxide is the selective oxidation of the most nucleophilic nitrogen atom in the loxapine molecule. The tertiary amine of the piperazine ring is significantly more electron-rich and sterically accessible than the other nitrogen atoms within the tricyclic core, making it the prime target for oxidation. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which allows for a clean conversion under mild conditions.
Structural Verification: A Self-Validating System
Confirming the identity of the synthesized product requires a multi-pronged analytical approach where each technique provides complementary information, creating a self-validating dataset.
Caption: Workflow for the synthesis and structural verification of Loxapine N-oxide.
1. High-Resolution Mass Spectrometry (HRMS): The primary goal here is to confirm the elemental composition. Loxapine has a molecular formula of C₁₈H₁₈ClN₃O.[13] The successful synthesis of Loxapine N-oxide will result in the addition of one oxygen atom. HRMS techniques, such as LC-Q-ToF-MS, can measure the mass-to-charge ratio (m/z) with extremely high precision.[14] The expected result is an exact mass that corresponds to the formula C₁₈H₁₈ClN₃O₂, confirming the successful incorporation of the oxygen atom.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS confirms the what (the formula), NMR confirms the where (the location of the modification).
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¹H NMR: Protons on the carbons adjacent to the newly formed N-oxide group (the CH₂ and CH₃ groups on the piperazine ring) will experience a significant downfield shift compared to their positions in the spectrum of the parent loxapine. This is due to the deshielding effect of the proximate, electron-withdrawing N-oxide bond.
-
¹³C NMR: Similarly, the carbon atoms of the piperazine ring and the attached methyl group will also exhibit a downfield shift, providing conclusive evidence that the oxidation occurred at the intended tertiary amine.
Part 4: Protocol for Quantitative Analysis in Biological Matrices
For pharmacokinetic studies, it is essential to accurately measure the concentration of Loxapine N-oxide in plasma over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[5][15]
Experimental Protocol: Quantification of Loxapine N-oxide in Human Plasma via LC-MS/MS
This protocol is based on established methodologies for the analysis of loxapine and its metabolites.[15][16]
Objective: To accurately determine the concentration of Loxapine N-oxide in human plasma samples.
Methodology Rationale: This method employs protein precipitation for sample cleanup, a rapid and effective technique for removing the bulk of interfering plasma proteins.[16] Reversed-phase liquid chromatography is used to separate the analyte from other metabolites and endogenous matrix components before detection by tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity.
Step-by-Step Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of Loxapine N-oxide reference standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of working standard solutions for the calibration curve (e.g., ranging from 0.1 ng/mL to 25 ng/mL).
-
Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., Loxapine-d8 N-oxide), if available.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (from unknown samples, calibration standards, or quality controls) into a 96-well microplate.
-
Add 200 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Seal the plate and vortex vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at approximately 2,400 x g for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer a 100 µL aliquot of the clear supernatant to a new 96-well plate.
-
Add 100 µL of an aqueous solution (e.g., water with 0.1% formic acid) to ensure compatibility with the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Loxapine N-oxide: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion.
-
Internal Standard: Monitor the corresponding transition for the IS.
-
-
-
-
Data Analysis and Validation:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Loxapine N-oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The method must be validated for accuracy, precision, linearity, and sensitivity according to regulatory guidelines.[15]
-
Conclusion
Loxapine N-oxide is a structurally distinct and pharmacologically active metabolite of loxapine. Its chemical identity is defined by the N-oxide functional group on the piperazine ring, a feature that imparts increased polarity and is a result of metabolic N-oxidation. A comprehensive understanding of its structure is paramount and is achieved through a synergistic workflow involving chemical synthesis and rigorous spectroscopic analysis, primarily HRMS and NMR. Furthermore, validated bioanalytical methods, such as the LC-MS/MS protocol detailed herein, are essential for accurately quantifying this metabolite in biological systems. For researchers and drug developers, a thorough characterization of Loxapine N-oxide is not merely an academic exercise but a critical component in building a complete picture of loxapine's safety, efficacy, and metabolic fate.
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